molecular formula C26H36N2O4 B14851665 (((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan

(((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan

Cat. No.: B14851665
M. Wt: 440.6 g/mol
InChI Key: AICFAXAINRRNTG-GAXRGCCTSA-N
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Description

(((4-(Bicyclo[331]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan is a complex organic compound that features a bicyclo[331]nonane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan involves multiple steps. One common approach is the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo[3.3.1]nonane moieties

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

(((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan has several scientific research applications:

Mechanism of Action

The mechanism by which (((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclo[3.3.1]nonane moiety allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(((4-(Bicyclo[331]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan is unique due to the combination of the bicyclo[331]nonane moiety and the tryptophan residue

Properties

Molecular Formula

C26H36N2O4

Molecular Weight

440.6 g/mol

IUPAC Name

(2S)-2-[[4-(3-bicyclo[3.3.1]nonanyl)-2-methylbutan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C26H36N2O4/c1-26(2,11-10-19-13-17-6-5-7-18(12-17)14-19)32-25(31)28-23(24(29)30)15-20-16-27-22-9-4-3-8-21(20)22/h3-4,8-9,16-19,23,27H,5-7,10-15H2,1-2H3,(H,28,31)(H,29,30)/t17?,18?,19?,23-/m0/s1

InChI Key

AICFAXAINRRNTG-GAXRGCCTSA-N

Isomeric SMILES

CC(C)(CCC1CC2CCCC(C2)C1)OC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CC(C)(CCC1CC2CCCC(C2)C1)OC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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